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Compound of Interest

Compound Name: 4-Methoxy-2-methylpyrimidine

CAS No.: 7314-65-0

Cat. No.: B1581759 Get Quote

Executive Summary & Structural Logic
4-Methoxy-2-methylpyrimidine (CAS 7314-65-0) represents a critical intermediate scaffold in

the development of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents

(e.g., kinase inhibitors).

For the researcher, the structural integrity of this compound relies on the precise regiochemical

distinction between the N-methyl and O-methyl isomers, as well as the differentiation from its

isomer 2-methoxy-4-methylpyrimidine. This guide provides a self-validating spectral framework

to confirm identity and purity.
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Property Data

IUPAC Name 4-Methoxy-2-methylpyrimidine

CAS RN 7314-65-0

Molecular Formula

Molecular Weight 124.14 g/mol

Physical State
Colorless to pale yellow liquid / Low-melting

solid

Boiling Point ~180°C (Predicted)

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below serves as the primary confirmation tool. The key diagnostic feature is the

chemical shift of the C5 and C6 protons, which validates the 2,4-substitution pattern.

H NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Structural
Assignment

H-6 8.32 Doublet (d) 1H 5.8

Deshielded

by adjacent

N;

characteristic

of pyrimidine

C6.

H-5 6.55 Doublet (d) 1H 5.8

Shielded by

ortho-

methoxy

group;

confirms 4-

position

substitution.

3.96 Singlet (s) 3H -

Diagnostic

methoxy

peak; distinct

from N-Me

(usually ~3.5

ppm).

2.61 Singlet (s) 3H -

Methyl group

on the

aromatic ring

(between two

nitrogens).

Expert Insight: The coupling constant (

Hz) is specific to the pyrimidine ring. If this value deviates significantly (>7 Hz), suspect ring
opening or contamination with pyridine derivatives. The chemical shift of the methoxy group
(3.96 ppm) confirms O-alkylation; N-alkylation (formation of a pyrimidone) would typically result
in a shift upfield and a change in the aromatic proton splitting patterns.
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C NMR Data (100 MHz,

)

Carbon
Shift (

, ppm)
Assignment Logic

C-4 169.5
Ipso-carbon attached to

Oxygen (most deshielded).

C-2 167.2
Ipso-carbon between two

Nitrogens.

C-6 157.1
Aromatic CH adjacent to

Nitrogen.

C-5 103.5
Aromatic CH beta to Nitrogen

(shielded).

53.8 Methoxy carbon.

26.1 Methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular fingerprint. For 4-methoxy-2-methylpyrimidine,

the fragmentation pattern is dominated by the loss of the methoxy substituent and ring

cleavage.

Ionization Mode: Electron Impact (EI, 70 eV)
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m/z (Intensity) Fragment Ion Mechanistic Explanation

124 (

)
Molecular Ion

Base peak or high intensity;

stable aromatic heterocycle.

123 (

)

Loss of hydrogen (common in

methyl-substituted aromatics).

109 (

)

Loss of methyl radical (likely

from the C2-position or

methoxy).

95 (

)

Loss of formyl radical

(rearrangement of methoxy

group).

94 (

)

Diagnostic: Loss of

formaldehyde from the

methoxy group via McLafferty-

like rearrangement.

53/54 Ring Fragments
Cleavage of the pyrimidine ring

(loss of HCN).

Fragmentation Pathway Diagram

Key

Molecular Ion
[M]+ m/z 124

[M - CH2O]+
m/z 94

(Loss of Formaldehyde)- CH2O (30)

[M - CH3]+
m/z 109

- CH3 (15)

Ring Cleavage
m/z ~53

Ring Break

Blue: Parent Red: Diagnostic Fragment
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Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway focusing on the diagnostic loss of formaldehyde

characteristic of methoxy-pyrimidines.

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional groups and absence of starting materials (e.g.,

absence of -OH from hydroxypyrimidine precursor).

Wavenumber (

)
Vibration Mode Description

3050 - 3010 C-H Stretch (Ar) Weak aromatic C-H stretching.

2990 - 2850 C-H Stretch (Alk)
Methyl and Methoxy C-H

stretching.

1580, 1550 C=N / C=C Stretch
Characteristic pyrimidine ring

skeletal vibrations.

1460, 1380 C-H Bend Methyl group deformation.

1200 - 1050 C-O Stretch
Strong band. Confirms the

ether linkage (C-O-C).

Experimental Protocol: Synthesis & Purification
To ensure the spectral data above correlates to a high-purity standard, the following synthesis

protocol is recommended. This method utilizes Nucleophilic Aromatic Substitution (

), which is superior to O-methylation of hydroxypyrimidines due to the avoidance of N-alkylated
byproducts.

Reaction Scheme
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Start:
4-Chloro-2-methylpyrimidine

(1.0 eq)

Reaction:
Reflux (65°C)

2-4 Hours

Reagent:
Sodium Methoxide (NaOMe)

(1.1 eq) in MeOH

Workup:
1. Cool to RT

2. Remove MeOH (Rotovap)
3. Partition (H2O / DCM)

Purification:
Vacuum Distillation

or Silica Column (Hex/EtOAc)

Product:
4-Methoxy-2-methylpyrimidine

(>95% Yield)

Click to download full resolution via product page

Figure 2: Synthesis workflow via SNAr displacement of chloride.

Step-by-Step Methodology
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar, dissolve 4-chloro-2-methylpyrimidine (10.0 g, 77.8 mmol) in anhydrous

methanol (50 mL).
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Addition: Slowly add a solution of sodium methoxide (25% wt in methanol, 18.5 mL, ~85

mmol) dropwise over 15 minutes. Exothermic reaction—monitor internal temperature.

Reaction: Heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor reaction progress via

TLC (Eluent: 20% Ethyl Acetate in Hexanes). Starting material (

) should disappear; product (

) will appear.

Quench & Workup: Cool to room temperature. Concentrate the mixture under reduced

pressure to remove methanol. Resuspend the residue in Dichloromethane (DCM, 50 mL)

and Water (50 mL).

Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (20

mL). Combine organic layers, dry over anhydrous

, filter, and concentrate.

Purification: The crude oil is typically pure enough for use (>95%). For analytical standards,

purify via vacuum distillation (bp ~60-65°C at 1 mmHg) or flash column chromatography.

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these common impurities:

4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

Detection: Broad IR stretch at 3300-3400

(-OH/NH). Mass spec peak at m/z 110.

4-Chloro-2-methylpyrimidine: Unreacted starting material.

Detection: Mass spec isotope pattern (M+ and M+2 in 3:1 ratio at 128/130).

2-Methoxy-4-methylpyrimidine: Regioisomer (rare in this synthesis, common in others).
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Detection: 1H NMR shifts will differ slightly; H-6 doublet will be less deshielded if the

methoxy is at position 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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